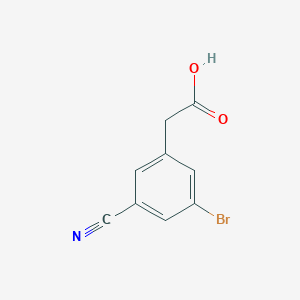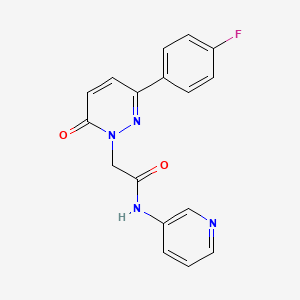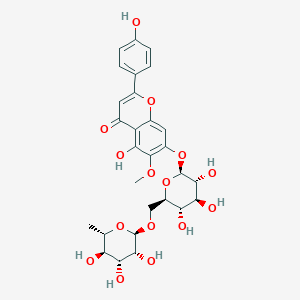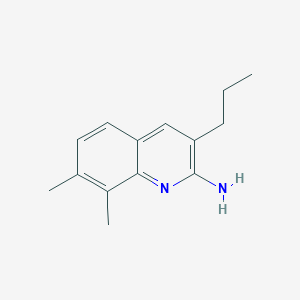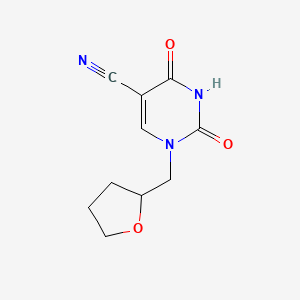
(3-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is a complex organic compound characterized by the presence of a chloro-substituted benzyl group and a pentafluoroethylsulfanylpropyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 3-chloro-benzyl halide reacts with a 3-pentafluoroethylsulfanylpropylamine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro group in the benzyl ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated benzyl derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the disruption of metabolic pathways or the induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
- (3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
Uniqueness
(3-Chloro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of both a chloro-substituted benzyl group and a pentafluoroethylsulfanylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H13ClF5NS |
|---|---|
Peso molecular |
333.75 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13ClF5NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
Clave InChI |
LPGDXXNTPJMKBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNCCCSC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



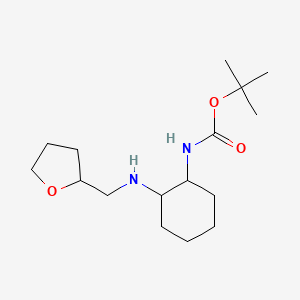


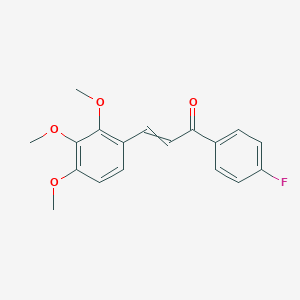
![N'-[(Z)-(2,3,6-trichlorophenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14867732.png)
![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)
